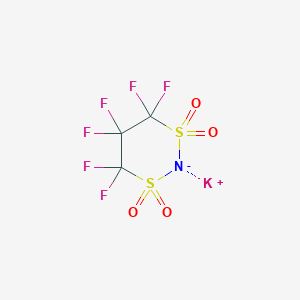
2-(3,4-Difluorophenyl)pyrrolidine hydrochloride
描述
2-(3,4-Difluorophenyl)pyrrolidine hydrochloride (DFPH) is a synthetic compound that has been used in various scientific research applications and has been studied for its biochemical and physiological effects. DFPH is a white crystalline powder that is soluble in water and ethanol. It has a melting point of about 150°C and a boiling point of about 210°C. DFPH has been used in numerous scientific research applications, including in vitro and in vivo studies.
科学研究应用
Potential in Cancer Treatment
- Cell Viability and Apoptosis in Hepatocellular Carcinoma : A derivative of pyrrolidine-2-carboxamide, related to 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride, was found to inhibit cell viability and induce apoptosis in HepG2 cancer cells, suggesting potential for hepatocellular carcinoma treatment (Ramezani et al., 2017).
Chemical Synthesis and Characterization
- Synthesis Techniques : Various studies have explored methods for synthesizing compounds related to 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride, such as the Suzuki cross-coupling reaction (Ding Yuqiang, 2011).
- Structural Analysis : Investigations into the molecular structures of compounds similar to 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride have been conducted, focusing on aspects like hydrogen-bond interactions (Bauer & Strohmann, 2017).
Biological Effects and Applications
- Anti-Inflammatory Activities : Research into pyrrolidine derivatives has shown potential anti-inflammatory and analgesic properties, making them candidates for medicinal drugs (Ikuta et al., 1987).
- Pharmacokinetics and Metabolism : The metabolism, excretion, and pharmacokinetics of related difluoropyrrolidine compounds have been examined, providing insight into their potential therapeutic applications (Sharma et al., 2012).
Optical and Magnetic Properties
- Photoluminescence and Magnetism : Some lanthanide clusters containing pyrrolidine rings display dual physical properties, such as photoluminescence and single-molecule magnetism behavior (Alexandropoulos et al., 2011).
属性
IUPAC Name |
2-(3,4-difluorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMDJKBIGCGCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)pyrrolidine hydrochloride | |
CAS RN |
1197234-09-5 | |
| Record name | 2-(3,4-difluorophenyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1417893.png)
![4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid](/img/structure/B1417897.png)









![2,3-Dihydro-2-spiro-7'-[8'-imino-7',8'-dihydronaphthalen-1'-amine]perimidine](/img/structure/B1417910.png)